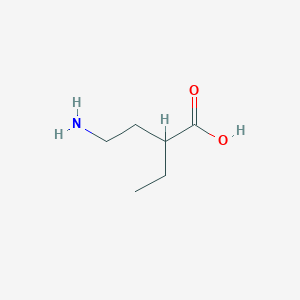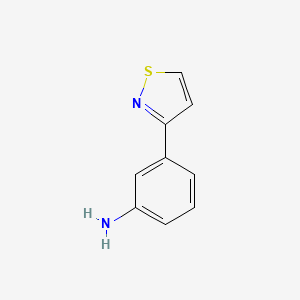
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile typically involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . This reaction yields a mono-halogenated intermediate, which is further processed to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反应分析
Types of Reactions
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different aminoquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed
科学研究应用
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用机制
The exact mechanism of action of 2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is not well-documented. it is believed to interact with specific molecular targets and pathways, including DNA and protein synthesis, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Uniqueness
2-Amino-8-bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications in various fields. The combination of amino, hydroxy, and cyano groups in the quinoline ring system also contributes to its distinct chemical properties and biological activities.
属性
分子式 |
C10H6BrN3O |
|---|---|
分子量 |
264.08 g/mol |
IUPAC 名称 |
2-amino-8-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-7-3-1-2-5-8(7)14-10(13)6(4-12)9(5)15/h1-3H,(H3,13,14,15) |
InChI 键 |
ZAYXHWVJNAMXDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC(=C(C2=O)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


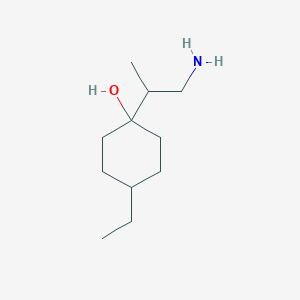
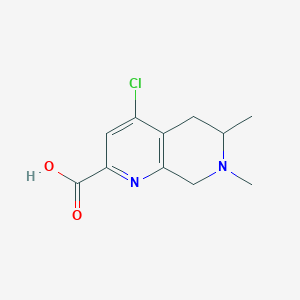
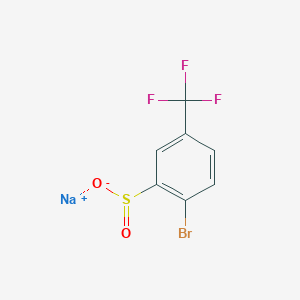
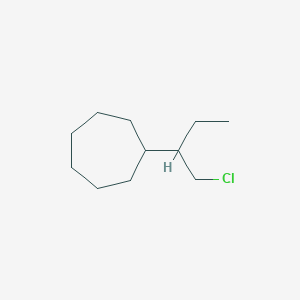


![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
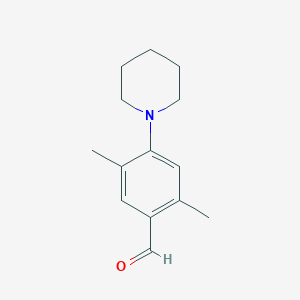
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)



